molecular formula C14H10ClN3O2 B1405628 Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 1427460-24-9

Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1405628
CAS No.: 1427460-24-9
M. Wt: 287.7 g/mol
InChI Key: WDHMBPUMECMSKS-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate (CAS RN: 1427460-24-9) is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features the privileged imidazo[1,2-a]pyridine scaffold, which is recognized for its wide range of biological activities and prevalence in therapeutic agent development . The molecule is expertly functionalized with a 2-chloropyridin-4-yl group at the 2-position and a methyl ester at the 6-position, making it a versatile building block for further synthetic elaboration through cross-coupling reactions and functional group transformations. This scaffold is of significant interest in oncology research, particularly in the development of potent phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors . Derivatives based on the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline structure have demonstrated promising submicromolar anticancer activity, inducing cell cycle arrest and apoptosis in various cancer cell lines . Furthermore, the imidazo[1,2-a]pyridine core is a key structural motif in investigational compounds targeting infectious diseases, including novel antituberculosis agents that show activity against multidrug-resistant strains . The specific substitution pattern on this molecule is optimized for exploring structure-activity relationships in medicinal chemistry programs, providing researchers with a strategic starting point for lead compound optimization. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable regulatory requirements.

Properties

IUPAC Name

methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-20-14(19)10-2-3-13-17-11(8-18(13)7-10)9-4-5-16-12(15)6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHMBPUMECMSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133162
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-(2-chloro-4-pyridinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-24-9
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-(2-chloro-4-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-(2-chloro-4-pyridinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Construction of Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is typically synthesized via cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloesters. This heterocyclic core formation is a critical step, setting the stage for subsequent functionalization.

Typical procedure:

  • React 2-aminopyridine or substituted 2-aminopyridine with an α-haloester such as methyl bromoacetate under reflux in an appropriate solvent (e.g., ethanol or acetonitrile).
  • The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system with a methyl ester at position 6.

Esterification and Carboxylate Functionalization

The methyl ester at the 6-position is introduced either during the cyclization step (using methyl bromoacetate) or by esterification of the corresponding carboxylic acid intermediate.

  • If the free acid is obtained, esterification is carried out using methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl gas) under reflux.
  • Alternatively, carbodiimide-mediated coupling (e.g., using EDCI) with methanol can be employed to form the methyl ester under milder conditions.

Purification and Characterization

  • After synthesis, the crude product is typically purified by silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Preparative high-performance liquid chromatography (prep-HPLC) may be used for final purification, especially for compounds intended for biological evaluation.
  • Characterization is performed by ^1H and ^13C NMR spectroscopy, mass spectrometry (MS), and sometimes elemental analysis to confirm structure and purity.

Representative Preparation Scheme and Data Table

Step Reaction Type Reagents & Conditions Outcome / Notes
1 Cyclization to form imidazo[1,2-a]pyridine 2-Aminopyridine + methyl bromoacetate, reflux in EtOH Formation of methyl imidazo[1,2-a]pyridine-6-carboxylate core
2 Halogenation (if needed) NBS or Br2 in suitable solvent Introduce halogen at 2-position for coupling
3 Suzuki–Miyaura Cross-Coupling 2-Bromoimidazo[1,2-a]pyridine + 2-chloropyridin-4-yl boronic acid, Pd catalyst, base, toluene, 100 °C, 12 h Introduction of 2-(2-chloropyridin-4-yl) substituent
4 Purification Silica gel chromatography or prep-HPLC Isolation of pure methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate

Literature-Based Research Findings

  • A detailed synthetic approach for related imidazo[1,2-a]pyridine derivatives was reported by the Royal Society of Chemistry, where palladium-catalyzed cross-coupling reactions were pivotal for introducing pyridine substituents at the 2-position of the imidazo[1,2-a]pyridine core.
  • The use of EDCI-mediated coupling and subsequent purification by silica gel chromatography or prep-HPLC ensures high purity and yield, critical for medicinal chemistry applications.
  • The methyl ester functionality is stable under the cross-coupling conditions, allowing for late-stage functionalization without ester hydrolysis.
  • Alternative methods involving nucleophilic substitution are less favored due to lower selectivity and yield compared to Suzuki–Miyaura cross-coupling.

Chemical Reactions Analysis

Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure settings . Major products formed from these reactions often include derivatives with modified functional groups, enhancing their applicability in various fields .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate is being investigated for its potential therapeutic applications. Its interactions with enzymes such as cyclin-dependent kinase 2 (CDK2) and Aurora B have shown promising inhibitory effects, suggesting its role as an anticancer agent . The compound's ability to interfere with key signaling pathways involved in cell proliferation makes it a candidate for cancer treatment.

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit antimicrobial properties. This compound has demonstrated activity against various pathogens, making it a subject of interest for developing new antimicrobial agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique structure allows chemists to modify the compound for various applications in pharmaceutical development and material science .

Biochemical Mechanisms

The compound's biochemical mechanisms involve:

  • Enzyme Interaction : Binding to specific enzymes leading to inhibition or activation.
  • Cell Signaling Modulation : Influencing pathways that regulate gene expression and cellular metabolism.
  • Dose-dependent Effects : Exhibiting therapeutic effects at lower doses while potentially causing toxicity at higher concentrations .

Case Studies

Several studies have documented the effects of this compound on cellular functions:

Case Study 1: Anticancer Activity

A study investigated the compound's ability to inhibit the growth of various cancer cell lines by targeting CDK2 and Aurora B pathways. Results indicated significant growth inhibition at micromolar concentrations, highlighting its potential as an anticancer therapeutic .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited strong antimicrobial activity against Gram-positive bacteria. This study supports further exploration into its use as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, modulating their activity and leading to desired biological effects . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in various applications .

Comparison with Similar Compounds

Structural and Electronic Differences

Chlorine’s electronegativity may enhance electrophilic reactivity compared to non-halogenated analogs . The 4-(methylsulfonyl)phenyl analog () contains a sulfonyl group, a strong electron-withdrawing substituent that increases polarity and may improve solubility in polar solvents . The 3-chloro-4-fluorophenyl derivative () combines halogen atoms at adjacent positions, likely enhancing steric bulk and altering metabolic stability . The 4-bromophenyl analog () replaces chlorine with bromine, increasing molecular weight and steric hindrance, which could impact binding affinity in biological targets .

Synthetic Accessibility :

  • The target compound and its analogs are typically synthesized via coupling reactions between pre-functionalized imidazo[1,2-a]pyridine intermediates and aryl/heteroaryl halides. For example, describes palladium-catalyzed cross-coupling for introducing quinazoline moieties .

Pharmacological and Industrial Relevance

  • Biological Activity : Imidazo[1,2-a]pyridine derivatives are explored for anxiolytic, analgesic, and antihypertensive applications . The 2-chloropyridin-4-yl group may confer selectivity for kinase or neurotransmitter receptors due to its heteroaromatic nature.
  • Agrochemical Applications : lists imidazo[1,2-a]pyridine derivatives in patents for insecticides and fungicides, suggesting the target compound could serve as a scaffold for agrochemical development .

Biological Activity

Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications.

Overview of the Compound

This compound (CAS Number: 1427460-24-9) is part of the imidazo[1,2-a]pyridine family, known for their significant roles in organic synthesis and pharmaceutical applications. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

This compound exhibits a range of biochemical properties that contribute to its biological activity:

  • Enzyme Interactions : It has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes, which are crucial in cell cycle regulation and mitosis .
  • Cellular Impact : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Its effects on cancer cell growth have been particularly noted, where it disrupts key signaling pathways involved in tumor proliferation .

Cellular Effects

The biological activity of this compound can be summarized as follows:

  • Anticancer Activity : The compound has demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines. It triggers cell cycle arrest at the G2/M phase and promotes programmed cell death through activation of caspases .
  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
  • Anti-inflammatory Effects : The compound has been reported to suppress COX-2 activity, indicating potential applications in treating inflammatory diseases .

Molecular Mechanisms

The mechanisms by which this compound exerts its biological effects include:

  • Binding Affinity : The compound binds to specific enzymes such as CDK2 and Aurora B, leading to their inhibition and subsequent effects on cell cycle progression .
  • Gene Expression Modulation : It alters the expression levels of various genes associated with apoptosis and cell proliferation. For instance, increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed .

Dosage Effects

The biological activity of this compound is dose-dependent:

  • Therapeutic Doses : At lower concentrations, it exhibits beneficial effects such as inhibiting tumor growth and reducing inflammation.
  • Toxicity at High Doses : Higher doses may lead to cytotoxicity and adverse effects on normal cells .

Metabolic Pathways

This compound participates in several metabolic pathways:

PathwayRole
Enzyme InhibitionInhibits key enzymes involved in cell cycle regulation
Metabolite InteractionAffects levels of metabolites critical for cellular function

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Anticancer Efficacy : Research demonstrated that the compound significantly reduced viability in breast cancer cell lines through apoptosis induction .
  • Antimicrobial Testing : In vitro assays revealed that it inhibited the growth of various pathogenic bacteria and fungi, outperforming some standard antibiotics .
  • Inflammation Models : Animal studies showed that treatment with this compound resulted in reduced edema in carrageenan-induced models, showcasing its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate, and what are their limitations?

  • Methodological Answer : A common approach involves condensation reactions between 2-aminoimidazoles and 1,3-difunctional aliphatic compounds, as described for imidazo[1,2-a]pyrimidine derivatives . For the target compound, modifications may include substituting the pyridine moiety with a 2-chloropyridin-4-yl group. Multi-step syntheses (e.g., bromination, cyanation, and esterification) are typical, but challenges include low yields in cyclization steps and purification difficulties due to byproducts like regioisomers .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regioselectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . Infrared (IR) spectroscopy identifies functional groups such as ester carbonyls (C=O stretch at ~1700 cm⁻¹) and aromatic C-Cl bonds. X-ray crystallography may resolve ambiguities in complex cases .

Q. What pharmacological properties are associated with imidazo[1,2-a]pyridine derivatives, and how does the 2-chloropyridin-4-yl substituent influence activity?

  • Methodological Answer : Imidazo[1,2-a]pyridines exhibit anxiolytic, cardiovascular, and neuroleptic activities . The 2-chloropyridin-4-yl group enhances lipophilicity and receptor binding affinity, as seen in analogs targeting peripheral benzodiazepine receptors . In vitro assays (e.g., receptor binding studies) and molecular docking simulations are used to assess substituent effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Avoiding heat sources and ignition due to flammability risks .
  • Using fume hoods and personal protective equipment (PPE) to minimize inhalation/contact .
  • Storing in airtight containers at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step routes involving bromination and cyclization?

  • Methodological Answer : Bromination steps (e.g., using N-bromosuccinimide) require strict temperature control (0–5°C) to avoid over-bromination. For cyclization, microwave-assisted synthesis reduces reaction times and improves regioselectivity. Catalytic systems like Pd(OAc)₂/Xantphos enhance cross-coupling efficiency for pyridine substitution .

Q. What advanced analytical techniques resolve purity and stability issues in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (λ = 254 nm) quantifies impurities. Stability studies under thermal stress (40–60°C) and pH variations (2–12) identify degradation products via LC-MS. Solid-state NMR clarifies polymorphic forms affecting solubility .

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity and metabolic stability?

  • Methodological Answer : Chlorine substituents increase metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies using fluorinated analogs (e.g., methyl 2-(4-fluorophenyl) derivatives) show altered receptor binding kinetics, assessed via radioligand displacement assays . QSAR models predict logP and polar surface area to guide substituent selection .

Q. What strategies mitigate instability during long-term storage or under reactive conditions?

  • Methodological Answer : Lyophilization improves stability for aqueous solutions. Antioxidants (e.g., BHT) prevent oxidative degradation. Encapsulation in cyclodextrins or lipid nanoparticles enhances shelf life . Accelerated stability testing (40°C/75% RH) over 6–12 months predicts degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate

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